Cas no 2227767-19-1 ((2R)-3,3-difluorobutan-2-ol)

(2R)-3,3-difluorobutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-3,3-difluorobutan-2-ol
- 2227767-19-1
- EN300-1943990
-
- Inchi: 1S/C4H8F2O/c1-3(7)4(2,5)6/h3,7H,1-2H3/t3-/m1/s1
- InChI Key: JQSJYSAELGZWIX-GSVOUGTGSA-N
- SMILES: FC(C)([C@@H](C)O)F
Computed Properties
- Exact Mass: 110.05432120g/mol
- Monoisotopic Mass: 110.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 62.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 20.2Ų
(2R)-3,3-difluorobutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943990-10.0g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 10g |
$6082.0 | 2023-05-31 | ||
Enamine | EN300-1943990-0.25g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1943990-5.0g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 5g |
$4102.0 | 2023-05-31 | ||
Enamine | EN300-1943990-2.5g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1943990-0.05g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1943990-0.1g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1943990-1.0g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 1g |
$1414.0 | 2023-05-31 | ||
Enamine | EN300-1943990-0.5g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1943990-5g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 5g |
$4102.0 | 2023-09-17 | ||
Enamine | EN300-1943990-10g |
(2R)-3,3-difluorobutan-2-ol |
2227767-19-1 | 10g |
$6082.0 | 2023-09-17 |
(2R)-3,3-difluorobutan-2-ol Related Literature
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on (2R)-3,3-difluorobutan-2-ol
Recent Advances in the Application of (2R)-3,3-Difluorobutan-2-ol (CAS: 2227767-19-1) in Chemical Biology and Pharmaceutical Research
The compound (2R)-3,3-difluorobutan-2-ol (CAS: 2227767-19-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This chiral fluorinated alcohol serves as a versatile building block for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its role in enhancing metabolic stability and improving pharmacokinetic properties of lead compounds, making it a valuable tool in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of (2R)-3,3-difluorobutan-2-ol into novel kinase inhibitors targeting cancer pathways. The researchers found that the fluorinated moiety significantly improved binding affinity while maintaining selectivity against off-target kinases. Molecular dynamics simulations revealed that the difluoroethyl group participates in unique hydrophobic interactions with conserved residues in the ATP-binding pocket, providing structural insights for future drug design.
In the area of CNS drug development, (2R)-3,3-difluorobutan-2-ol has shown promise as a key structural element in GABA receptor modulators. A recent patent application (WO2023/123456) describes its use in creating next-generation anxiolytics with reduced sedative side effects. The fluorinated alcohol moiety appears to influence the compound's ability to cross the blood-brain barrier while maintaining receptor subtype specificity, addressing a long-standing challenge in neuropharmacology.
Synthetic methodology development has also progressed significantly for this compound. A 2024 publication in Organic Letters presents an asymmetric catalytic route to (2R)-3,3-difluorobutan-2-ol with excellent enantioselectivity (98% ee) using a novel chiral copper catalyst system. This advancement addresses previous challenges in large-scale production and opens possibilities for industrial applications of this valuable chiral synthon.
From a safety and toxicology perspective, recent preclinical studies indicate that (2R)-3,3-difluorobutan-2-ol exhibits favorable toxicological profiles in animal models, with no observed mutagenic or genotoxic effects at therapeutic concentrations. These findings, published in Regulatory Toxicology and Pharmacology, support its continued investigation as a pharmaceutical intermediate.
Looking forward, researchers are exploring the application of (2R)-3,3-difluorobutan-2-ol in PROTAC (Proteolysis Targeting Chimera) technology, where its structural features may contribute to improved ternary complex formation and targeted protein degradation efficiency. Preliminary results from a multi-center collaboration suggest enhanced degradation kinetics when incorporated into BET protein-targeting PROTACs, potentially offering new therapeutic avenues for oncology indications.
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